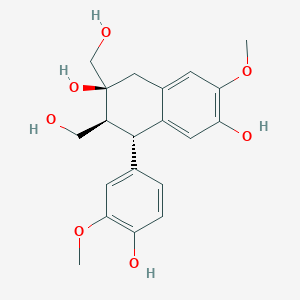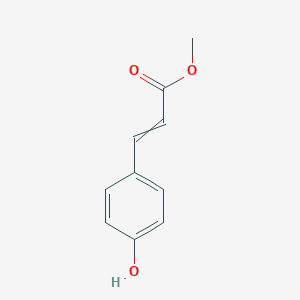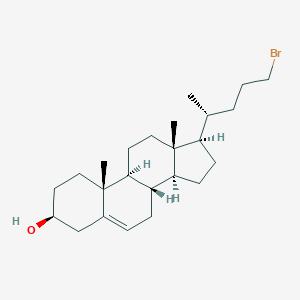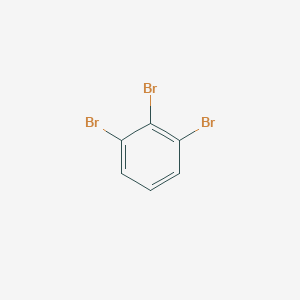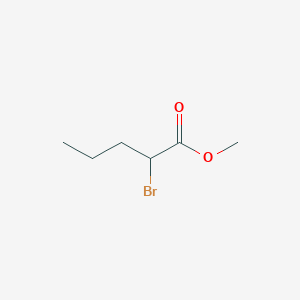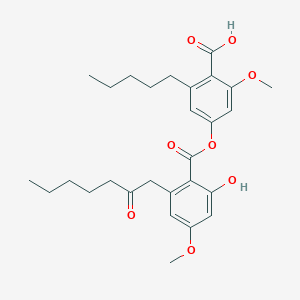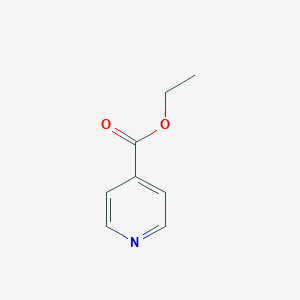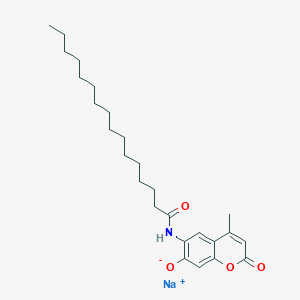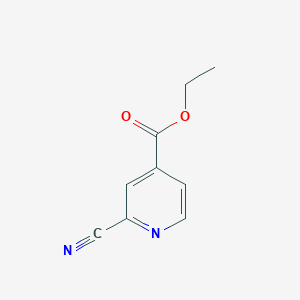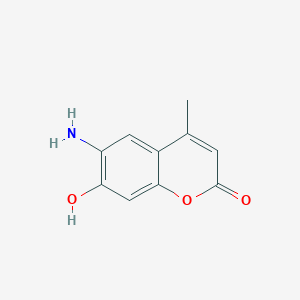![molecular formula C18H22O2 B042176 (13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 23392-52-1](/img/structure/B42176.png)
(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol
Vue d'ensemble
Description
Cyclopenta[a]phenanthrenes are polycyclic aromatic hydrocarbons structurally related to steroids, with certain derivatives exhibiting carcinogenic activities. The focus on "(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol" involves understanding its synthesis, structure, and properties to explore potential applications and implications in scientific research.
Synthesis Analysis
The synthesis of cyclopenta[a]phenanthrenes often involves complex chemical reactions, aiming to introduce specific functional groups that influence the compound's biological activity. For instance, the synthesis of derivatives like 15,16-dihydro-17-oxocyclopenta[a]phenanthrene involves aromatisation processes and the introduction of methoxy, methyl, and dimethyl groups through controlled chemical reactions (Coombs, 1966).
Molecular Structure Analysis
The molecular structure of cyclopenta[a]phenanthrenes, including octahydro derivatives, is characterized by their polycyclic framework, which closely resembles that of steroids. Structural analyses, such as X-ray crystallography and molecular orbital calculations, provide insights into the compound's geometric parameters and electron distribution, essential for understanding its chemical behavior and potential interactions (Masnovi et al., 2016).
Chemical Reactions and Properties
Cyclopenta[a]phenanthrenes undergo various chemical reactions, including electrophilic substitutions, reductions, and oxidations. These reactions alter the compound's structure and properties, affecting its biological activity and potential applications. For example, the introduction of methyl and methoxy groups significantly impacts the compound's mutagenic and carcinogenic properties, as demonstrated through studies on their metabolites and derivatives (Coombs et al., 1974).
Applications De Recherche Scientifique
Environmental Impact and Bioremediation
PAHs are of significant concern due to their toxicity, mutagenicity, and persistence in the environment. Sphingomonads, a group of bacteria, have been found to degrade phenanthrene, a PAH structurally related to the compound , highlighting the potential of microbial bioremediation in PAH-contaminated sites (Waigi et al., 2015). This research emphasizes the importance of understanding PAH degradation pathways and the organisms capable of such processes for environmental cleanup efforts.
Pharmacological Research
Phenanthrenes, a subset of PAHs, have garnered attention for their diverse biological activities. Studies have identified over 213 naturally occurring phenanthrenes with various pharmacological potentials, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects (Tóth, Hohmann, & Vasas, 2017). This suggests that compounds with phenanthrene-like structures, including “(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol,” may have untapped pharmacological applications awaiting discovery.
Molecular Biology and Genetic Research
The degradation pathways of PAHs, including enzymes and genes involved, have been a focal point of molecular biology research. Studies on naphthalene and phenanthrene degradation highlight the complex interactions between microbial enzymes and these compounds, offering insights into the genetic and enzymatic mechanisms underlying PAH biotransformation (Zhang et al., 2010). This research is crucial for developing biotechnological applications for PAH remediation and understanding microbial adaptation to toxic compounds.
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it could pose to health and the environment.
Orientations Futures
This involves predicting or suggesting further studies that could be done based on the known properties and uses of the compound.
I hope this helps! If you have a specific compound or topic in mind, feel free to ask! I’m here to help. 😊
Propriétés
IUPAC Name |
(13S,14S,17S)-13-methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16-17,19-20H,2,4,6-9H2,1H3/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYDUSMQFLTKBQ-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701047903 | |
| Record name | Estra-1,3,5(10),8-tetraene-3,17beta-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701047903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
CAS RN |
23392-54-3 | |
| Record name | 17β-Δ8,9-Dehydroestradiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23392-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estra-1,3,5(10),8-tetraene-3,17beta-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701047903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



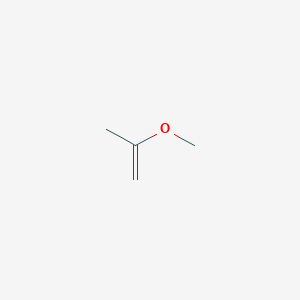
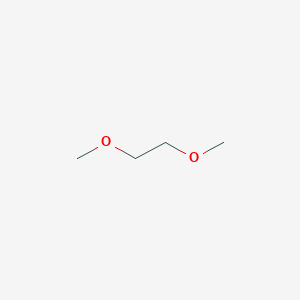
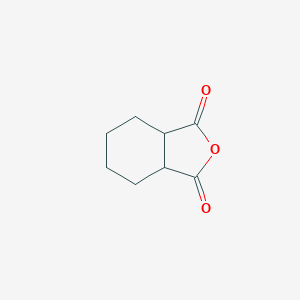
![(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester](/img/structure/B42105.png)
